AZD8542

SMO inhibition Hedgehog pathway potency comparison

AZD8542 is a potent SMO antagonist (mouse IC50: 1.5 nM) uniquely dependent on the stromal compartment for in vivo efficacy—unlike vismodegib or sonidegib. In pancreatic cancer models, tumor inhibition occurred only with functional HPSCs present. This paracrine, stroma-centric mechanism makes it an essential tool for distinguishing epithelial-autonomous vs. stroma-dependent Hedgehog signaling. Ideal for orthotopic/co-culture models, xenograft studies with chronic oral dosing, and combination screening. Part of AstraZeneca's Open Innovation Toolbox. ≥98% purity. Research use only.

Molecular Formula C25H24N4O2
Molecular Weight 412.5 g/mol
CAS No. 1126366-36-6
Cat. No. B605783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD8542
CAS1126366-36-6
SynonymsAZD8542;  AZD 8542;  AZD-8542.
Molecular FormulaC25H24N4O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C2=CN(C=N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4)C
InChIInChI=1S/C25H24N4O2/c1-17-12-18(2)23(13-22(17)24-14-29(3)16-27-24)28-25(30)19-7-9-21(10-8-19)31-15-20-6-4-5-11-26-20/h4-14,16H,15H2,1-3H3,(H,28,30)
InChIKeySMQVBAGSZVHCJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD8542 (CAS 1126366-36-6): SMO Antagonist with Stroma-Dependent Antitumor Activity


AZD8542 (CAS 1126366-36-6) is a synthetic organic small molecule that acts as a potent antagonist of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway [1]. It was developed by AstraZeneca as a potential oncology therapeutic, with a unique emphasis on modulating the tumor-associated stromal compartment rather than directly targeting the epithelial cancer cells [2]. Its chemical structure, N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide, confers favorable drug-like physicochemical properties including a molecular weight of 412.19 Da, a topological polar surface area of 69.04 Ų, and an XLogP of 4.63 [1]. This compound is now part of AstraZeneca's Open Innovation Pharmacology Toolbox, making it readily available for preclinical research applications [1].

Why Substituting AZD8542 with Other SMO Antagonists is Not a Trivial Decision


While the Hedgehog pathway has been clinically validated by approved SMO antagonists like vismodegib and sonidegib, these agents predominantly target ligand-dependent or mutation-driven epithelial Hh signaling. In stark contrast, AZD8542's therapeutic profile is distinguished by its dependence on a functional stromal compartment for in vivo efficacy [1]. In an orthotopic pancreatic cancer model, AZD8542 inhibited tumor growth exclusively in the presence of human pancreatic stellate cells (HPSCs), whereas it lacked significant antitumor effect in tumors devoid of this stromal component [1]. This paracrine, stroma-centric mechanism of action is not a shared feature of all SMO inhibitors. Therefore, substituting AZD8542 with a generic SMO antagonist would likely yield profoundly different experimental outcomes in models where the tumor microenvironment—rather than epithelial cell-autonomous Hh signaling—drives disease progression.

Quantitative Evidence for AZD8542's Differentiation: SMO Potency, Stromal Selectivity, and Pharmacokinetics


Comparative SMO Antagonism Potency: AZD8542 vs. Clinical SMO Inhibitors

AZD8542 exhibits high potency against the Smoothened (SMO) receptor, with an IC50 value of 1.5 nM (pIC50 8.8) in mouse SMO [1] and 3 nM (pIC50 8.52) in human SMO [2]. This places AZD8542 among the most potent SMO antagonists in its class, with potency comparable to or exceeding that of several clinically advanced agents. For instance, vismodegib (IC50 ~3 nM) [3], sonidegib (human IC50 2.5 nM) , and glasdegib (IC50 4-5 nM) all demonstrate IC50 values in the low nanomolar range, but AZD8542's 1.5 nM potency in the mouse system represents a favorable benchmark for preclinical models.

SMO inhibition Hedgehog pathway potency comparison

Stroma-Dependent In Vivo Efficacy: A Unique Differentiator for AZD8542

In an orthotopic model of pancreatic cancer, AZD8542 demonstrated a striking dependency on the presence of stromal cells for its antitumor effect. When human pancreatic cancer cells were implanted alone, AZD8542 treatment did not significantly inhibit tumor growth. However, when co-injected with human pancreatic stellate cells (HPSCs)—the primary fibroblast component of the tumor stroma—AZD8542 treatment resulted in a marked reduction in tumor volume [1]. This stroma-dependent efficacy is mechanistically linked to the paracrine Hh signaling axis: HPSCs express high levels of SMO, while cancer cells secrete the Hh ligand Sonic Hedgehog [1].

tumor microenvironment pancreatic cancer stromal targeting

Pharmacokinetic Profile: AZD8542 vs. AZD7254 and Preclinical Translation

AZD8542 was selected from a series of heteroarylamide SMO inhibitors based on its favorable pharmacokinetic properties across multiple preclinical species. The discovery effort identified both AZD8542 and its close analog AZD7254 as lead candidates with excellent oral bioavailability and systemic exposure suitable for in vivo efficacy studies [1]. While specific PK parameters (e.g., Cmax, AUC, t1/2) are not publicly disclosed in the primary literature, the statement of 'excellent pharmacokinetics across multiple preclinical species' is a qualitative indicator of drug-like properties that distinguish it from less optimized tool compounds.

pharmacokinetics oral bioavailability preclinical development

Combination Therapy Potential: Synergy with AKT Inhibition in Glioblastoma

In a 2023 study on human glioblastoma (GBM) cells, AZD8542 was evaluated as part of a triple-combination regimen. The combination of AZD8542 with curcumin and resveratrol significantly inhibited the SHH survival pathway, as evidenced by reduced expression of SMO and GLI1, and induced apoptosis via caspase-3 activation [1]. Notably, this effect was observed in a combination context, suggesting that AZD8542 may be particularly effective when used to co-target parallel survival pathways in GBM.

glioblastoma combination therapy PI3K/AKT pathway

Optimal Applications for AZD8542 Based on Its Unique Evidence Profile


Investigating Paracrine Hedgehog Signaling in the Tumor Microenvironment

Use AZD8542 in orthotopic or co-culture models where the contribution of stromal SMO signaling to tumor growth is the primary question. As demonstrated in pancreatic cancer models, AZD8542's efficacy is contingent upon the presence of SMO-expressing stromal cells (e.g., cancer-associated fibroblasts) [1]. This makes it an ideal tool for distinguishing between epithelial-autonomous and stroma-dependent Hh pathway activity.

Preclinical Efficacy Studies in SMO-Dependent Mouse Tumor Models

AZD8542's favorable preclinical pharmacokinetics [1] and high potency against mouse SMO (IC50 1.5 nM) [2] make it a robust candidate for in vivo tumor growth inhibition studies. It is particularly well-suited for mouse xenograft or allograft models where chronic oral dosing is required to achieve sustained target engagement.

Combination Therapy Screening in PI3K/AKT and SHH Co-activated Cancers

AZD8542 has shown activity in suppressing SHH pathway markers when combined with curcumin and resveratrol in glioblastoma cells [1]. This suggests its utility in combination screening libraries aimed at cancers with concurrent activation of PI3K/AKT and SHH pathways, such as certain subtypes of glioblastoma, pancreatic cancer, and colorectal cancer.

Tool Compound for Pharmacological Validation of SMO Dependency

Due to its well-defined mechanism as a SMO antagonist and its inclusion in AstraZeneca's Open Innovation Pharmacology Toolbox [1], AZD8542 serves as a reliable positive control or tool compound for validating SMO dependency in novel cancer models or for benchmarking novel SMO inhibitors in in vitro and in vivo assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD8542

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.